An In-depth Technical Guide to N-Isopropyl-5-methylpyridin-2-amine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-Isopropyl-5-methylpyridin-2-amine: Structure, Properties, and Therapeutic Potential
Abstract
N-Isopropyl-5-methylpyridin-2-amine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and plausible synthetic routes. A significant focus is placed on its potential therapeutic applications, particularly as an inhibitor of the essential mycobacterial transporter MmpL3, a promising target for novel antitubercular agents. This document is intended to serve as a foundational resource for scientists engaged in the discovery and development of new therapeutics based on the 2-aminopyridine scaffold.
Introduction: The 2-Aminopyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of compounds targeting a wide range of biological targets. The 2-aminopyridine moiety, in particular, is a common feature in bioactive molecules and serves as a versatile building block in organic synthesis.[2][3] The strategic placement of substituents on the pyridine ring and the amino group allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological macromolecules.
This guide focuses on a specific derivative, N-Isopropyl-5-methylpyridin-2-amine, exploring its chemical characteristics and its promising role in the development of new treatments for tuberculosis.
Chemical Structure and Properties
Molecular Structure
The structure of N-Isopropyl-5-methylpyridin-2-amine consists of a pyridine ring substituted at the 2-position with an isopropylamino group and at the 5-position with a methyl group.
Physicochemical Properties
The physicochemical properties of N-Isopropyl-5-methylpyridin-2-amine are crucial for its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key properties of the parent compound, 2-amino-5-methylpyridine, and provides predicted values for the N-isopropyl derivative.
| Property | 2-Amino-5-methylpyridine | N-Isopropyl-5-methylpyridin-2-amine (Predicted) | Reference |
| CAS Number | 1603-41-4 | Not available | [4][5][6][7] |
| Molecular Formula | C₆H₈N₂ | C₉H₁₄N₂ | [4][5][6] |
| Molecular Weight | 108.14 g/mol | 150.22 g/mol | [4][5][6] |
| Appearance | Tan to yellow solid | Likely a solid or oil | [4] |
| Melting Point | 76-77 °C | Expected to be lower than the parent amine | [5] |
| Boiling Point | 227 °C | Expected to be higher than the parent amine | [5] |
| Solubility | Soluble in water and organic solvents | Expected to have lower water solubility and higher organic solvent solubility | [1] |
| pKa | 7.22 | Expected to be slightly higher due to the electron-donating isopropyl group | [1] |
Synthesis of N-Isopropyl-5-methylpyridin-2-amine
Reductive Amination
Reductive amination is a widely used and efficient method for the formation of C-N bonds.[8][9] This approach involves the reaction of the primary amine, 2-amino-5-methylpyridine, with a ketone (acetone in this case) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol:
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Reaction Setup: To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added acetone (1.5-2.0 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be promoted by the addition of a mild acid catalyst (e.g., acetic acid).
-
Reduction: A reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) is added portion-wise to the reaction mixture.[8] The reaction is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method would involve the reaction of a 2-halo-5-methylpyridine with isopropylamine.
Experimental Protocol:
-
Precursor Synthesis: The starting material, 2-chloro- or 2-bromo-5-methylpyridine, can be synthesized from 2-amino-5-methylpyridine via a Sandmeyer-type reaction.
-
Reaction Setup: An oven-dried Schlenk tube is charged with the 2-halo-5-methylpyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, LHMDS).[12]
-
Reactant Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon). Isopropylamine (1.2-1.5 eq) and a dry solvent (e.g., toluene, dioxane) are then added via syringe.
-
Reaction: The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.
Therapeutic Applications: Targeting MmpL3 in Mycobacterium tuberculosis
A growing body of evidence suggests that pyridine-2-methylamine derivatives are potent inhibitors of the Mycobacterium tuberculosis MmpL3 transporter.[13] MmpL3 is an essential inner membrane protein responsible for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[14] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. This makes MmpL3 a highly attractive target for the development of new antitubercular drugs, particularly in the face of rising drug resistance.
Mechanism of Action
N-Isopropyl-5-methylpyridin-2-amine and related compounds are believed to bind to a hydrophobic pocket within the MmpL3 transporter, thereby blocking its function. The N-alkyl substituent, in this case, the isopropyl group, is thought to play a key role in occupying a hydrophobic sub-pocket, contributing to the binding affinity and inhibitory activity of the molecule.[13]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for N-Isopropyl-5-methylpyridin-2-amine is not available, studies on related pyridine-2-methylamine inhibitors of MmpL3 have provided valuable insights. The nature of the N-substituent has been shown to significantly influence the antitubercular activity. For instance, the presence of an isopropyl group can enhance binding to hydrophobic pockets within the target protein.[13] Further optimization of the substituents on the pyridine ring and the amino group could lead to the development of more potent and selective MmpL3 inhibitors.
Conclusion and Future Directions
N-Isopropyl-5-methylpyridin-2-amine represents a promising scaffold for the development of novel therapeutics, particularly for the treatment of tuberculosis. While a comprehensive experimental characterization of this specific compound is yet to be reported, its synthesis is feasible through established methodologies. The compelling evidence for the role of related pyridine-2-methylamine derivatives as MmpL3 inhibitors provides a strong rationale for the further investigation of N-Isopropyl-5-methylpyridin-2-amine and its analogues. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity against Mycobacterium tuberculosis. Such studies will be instrumental in advancing our understanding of the therapeutic potential of this important class of molecules.
References
- Tu, S., Jiang, B., Zhang, Y., Jia, R., Zhang, J., Yao, C., & Shi, F. (2006). An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. RSC Publishing.
- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2023). PubMed.
- Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simul
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC.
- Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors. (2025).
- Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. (n.d.). Thieme Connect.
- Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. (2025). VeriXiv.
- Recent advances in mycobacterial membrane protein large 3 inhibitor drug design for mycobacterial infections. (2023). Taylor & Francis Online.
- Molecular Mechanisms of MmpL3 Function and Inhibition. (n.d.). PMC.
- An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. (2006). RSC Publishing.
- Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. (2023). PubMed.
- The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. (n.d.).
- 2-(Methylamino)pyridine-3-methanol. (n.d.). Chem-Impex.
- N-Isopropylpyridine-2-methylamine. (n.d.). PubChem.
- 6-Isopropyl-5-methylpyridin-2-amine/CAS:1446794-06-4. (n.d.). HXCHEM.
- Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.).
- 2-Amino-5-methylpyridine. (n.d.). PubChem.
- 2-Amino-5-methylpyridine. (n.d.). Chem-Impex.
- 2-Amino-5-methylpyridine (CAS 1603-41-4). (2026). ChemicalBook.
- Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Buchwald-Hartwig Amin
- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. (2006). ChemSpider Synthetic Pages.
- Synthesis of Amines. (n.d.). Jack Westin.
- Application Note – Reductive Amin
- An In-depth Technical Guide to 5-Methylpyridin-2(1H)-one: Discovery and History. (n.d.). Benchchem.
- Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. (2017).
- 2-Isopropyl-5-methylpyrazine. (n.d.). Sigma-Aldrich.
- Reductive Amination. (2026). ACS GCI Pharmaceutical Roundtable.
- N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. (n.d.). BLDpharm.
- Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.).
- 2-Amino-5-methylpyridine. (n.d.). Chem-Impex.
- 2-Amino-5-methylpyridine 99%. (n.d.). Sigma-Aldrich.
- 2-Amino-5-methylpyridine (CAS 1603-41-4). (n.d.). Santa Cruz Biotechnology.
- 2-AMINO-5-METHYLPYRIDINE. (n.d.). Loba Chemie.
Sources
- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Isopropyl-5-methylpyridin-2-amine/CAS:1446794-06-4-HXCHEM [hxchem.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-アミノ-3-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochemexperts.com [biochemexperts.com]

